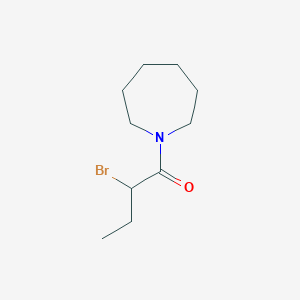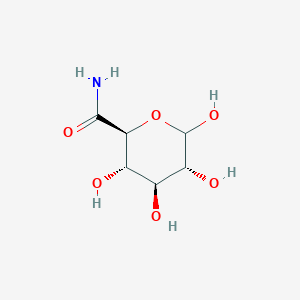
Glucopyranuronamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glucopyranuronamide is a derivative of glucuronic acid, a carbohydrate acid that plays a significant role in the metabolism of various substances in the body.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of glucopyranuronamide can be achieved through several methods. One common approach involves the thermal decomposition of glucuronic acid at 200°C. Another method utilizes microwave-assisted synthesis, which offers a more efficient and rapid process. Additionally, solvent-free synthesis methods have been explored to minimize the use of hazardous solvents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
化学反应分析
Types of Reactions: Glucopyranuronamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can yield this compound derivatives with different functional groups.
Substitution: Substitution reactions, particularly N-substitution, are common in the synthesis of nucleoside analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: N-substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed: The major products formed from these reactions include various this compound derivatives, which can be further utilized in the synthesis of bioactive compounds .
科学研究应用
Glucopyranuronamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules, including nucleoside analogs.
Biology: this compound derivatives are studied for their potential biological activities, such as anticancer and antiviral properties.
Medicine: The compound is explored for its role in drug development, particularly in creating new therapeutic agents.
Industry: this compound is used in the production of various chemical intermediates and fine chemicals.
作用机制
The mechanism of action of glucopyranuronamide and its derivatives involves their interaction with nucleic acids and enzymes. These compounds can act as antimetabolites, interfering with nucleic acid synthesis and leading to the inhibition of cell proliferation. This mechanism is particularly relevant in the context of anticancer and antiviral therapies .
相似化合物的比较
Glucuronic Acid: The parent compound of glucopyranuronamide, involved in detoxification processes in the body.
N-Acetylglucosamine: A derivative of glucose with applications in the synthesis of glycosaminoglycans.
Glucosamine: Another glucose derivative used in the treatment of osteoarthritis.
Uniqueness: this compound is unique due to its ability to form stable nucleoside analogs with significant biological activities. Its structural versatility allows for various modifications, making it a valuable compound in medicinal chemistry .
属性
CAS 编号 |
3789-97-7 |
|---|---|
分子式 |
C6H11NO6 |
分子量 |
193.15 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxamide |
InChI |
InChI=1S/C6H11NO6/c7-5(11)4-2(9)1(8)3(10)6(12)13-4/h1-4,6,8-10,12H,(H2,7,11)/t1-,2-,3+,4-,6+/m0/s1 |
InChI 键 |
VOIFKEWOFUNPBN-QIUUJYRFSA-N |
SMILES |
C1(C(C(OC(C1O)O)C(=O)N)O)O |
手性 SMILES |
[C@@H]1([C@@H]([C@H](O[C@H]([C@@H]1O)O)C(=O)N)O)O |
规范 SMILES |
C1(C(C(OC(C1O)O)C(=O)N)O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of glucopyranuronamide in the synthesis of potential anticancer agents?
A1: this compound serves as a key structural component in the synthesis of various nucleoside analogues being investigated for anticancer activity. For example, researchers have synthesized d-glucopyranuronamide-based nucleosides with N/O-dodecyl or N-propargyl substituents at the glucuronamide unit, linked to purine bases like 6-chloropurine and 4-(6-chloropurinyl)methyl triazole. [] These modifications aim to enhance the compounds' antiproliferative properties against cancer cells.
Q2: How does the structure of this compound-based nucleosides influence their anticancer activity?
A2: Structure-activity relationship (SAR) studies have revealed that modifications to the this compound moiety can significantly impact the anticancer activity of these nucleoside analogues. For instance, N-propargyl 3-O-dodecyl glucuronamide derivative with a N9-β-linked 6-chloropurine moiety showed strong activity against breast cancer cells (MCF-7). [] In contrast, a similar compound with an α-(purinyl)methyltriazole nucleoside and N7-linked 6-chloropurine showed the highest activity against chronic myeloid leukemia (K562) cells. [] These findings highlight the importance of specific structural features for targeting different cancer cell types.
Q3: What synthetic strategies are used to incorporate this compound into nucleoside analogues?
A3: Several approaches have been employed to synthesize this compound-containing nucleosides. One method involves using acetonide-protected glucofuranurono-6,3-lactone as a starting material. [] This lactone can be converted to N-substituted glycopyranuronamide precursors, which then undergo N-glycosylation with suitable purine bases. [, ] Alternatively, glucuronoamidyl azides can be used in 1,3-dipolar cycloadditions with N9- and N7-propargyl-6-chloropurines to generate the desired nucleosides. []
Q4: Can this compound be used to synthesize other types of biologically active molecules besides nucleosides?
A4: Yes, this compound derivatives have shown potential in synthesizing other bioactive compounds. For example, researchers have explored this compound-derived moenomycin analogues as potential transglycosylase inhibitors. []
Q5: What are the potential applications of this compound derivatives in medicinal chemistry?
A5: Beyond their potential as anticancer agents, this compound derivatives hold promise for various medicinal chemistry applications. Their structural similarity to naturally occurring carbohydrates makes them attractive candidates for developing glycosidase inhibitors, [] antibacterial agents, and other therapeutics targeting carbohydrate-protein interactions.
Q6: Are there any studies on the stability and formulation of this compound-based compounds?
A6: While the provided research papers don't delve deeply into stability and formulation, these aspects are crucial for developing any drug candidate. Future research should investigate the stability of this compound-based compounds under various conditions (pH, temperature, etc.) and explore suitable formulation strategies to enhance their solubility, bioavailability, and in vivo efficacy.
Q7: What analytical techniques are used to characterize and study this compound derivatives?
A7: Researchers employ various analytical techniques to characterize this compound derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, helps determine the structure and conformation of these compounds. [] Additionally, mass spectrometry and various chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are used to identify and quantify these molecules. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


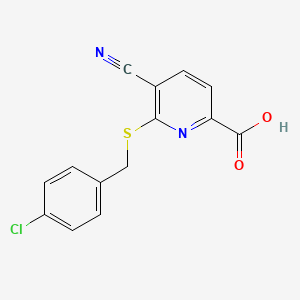
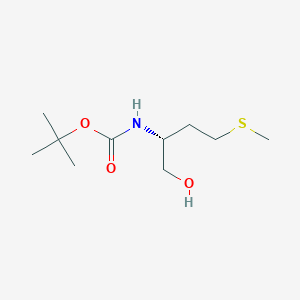
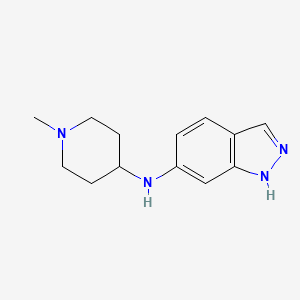
amine](/img/structure/B1461664.png)
amine](/img/structure/B1461665.png)
![2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride](/img/structure/B1461666.png)
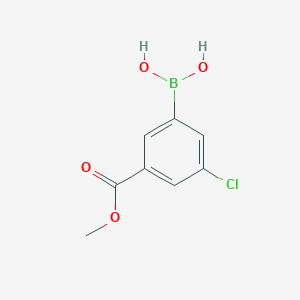
amine](/img/structure/B1461672.png)
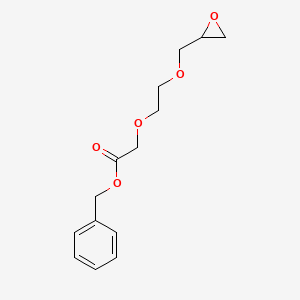
![2-[(Methylsulfonyl)(phenyl)amino]butanoic acid](/img/structure/B1461675.png)

![1-cyclopropyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1461678.png)

